N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
1299343-31-9 |
|---|---|
Molecular Formula |
C21H15BrN4O2 |
Molecular Weight |
435.3g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H15BrN4O2/c22-15-8-9-20(27)14(10-15)12-23-26-21(28)19-11-18(24-25-19)17-7-3-5-13-4-1-2-6-16(13)17/h1-12,27H,(H,24,25)(H,26,28)/b23-12+ |
InChI Key |
WOKURXSFTBKWDZ-FSJBWODESA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(1-Naphthyl)-1H-pyrazole-5-carboxylic Acid Ethyl Ester
The pyrazole core is constructed via cyclization of a 1,3-diketone intermediate. A modified Hantzsch pyrazole synthesis is employed, where ethyl acetoacetate reacts with 1-naphthylhydrazine in ethanol under reflux (72 hours, 80°C). The product is purified via silica gel chromatography, yielding 3-(1-naphthyl)-1H-pyrazole-5-carboxylic acid ethyl ester as a pale-yellow solid (68% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 72 hours |
| Catalyst | None |
| Yield | 68% |
Hydrazide Formation
The ethyl ester intermediate is converted to the carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate. This step is critical for introducing the reactive hydrazide group necessary for subsequent condensation.
Reaction Protocol
A methanolic solution of 3-(1-naphthyl)-1H-pyrazole-5-carboxylic acid ethyl ester (10 mmol) is treated with 80% hydrazine hydrate (20 mmol) and refluxed for 6 hours. The mixture is concentrated under reduced pressure, and the resultant solid is recrystallized from chloroform/petroleum ether (1:3) to yield 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide as white crystals (82% yield).
Characterization Data
-
FT-IR (cm⁻¹): 3302 (N–H stretch), 1647 (C=O), 1616 (C=N pyrazole).
-
¹H NMR (CDCl₃): δ 8.40 (s, 1H, pyrazole-H), 7.45–8.10 (m, 7H, naphthyl-H), 9.24 (s, 1H, NH).
-
Elemental Analysis: Calculated C: 65.12%, H: 4.33%, N: 20.29%; Found C: 64.98%, H: 4.41%, N: 20.15%.
Hydrazone Condensation
The final step involves Schiff base formation between 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide and 5-bromo-2-hydroxybenzaldehyde. This reaction is conducted under mild acidic conditions to facilitate imine bond formation.
Optimized Reaction Conditions
A mixture of carbohydrazide (3.6 mmol) and 5-bromo-2-hydroxybenzaldehyde (3.6 mmol) in methanol (80 mL) is refluxed for 5 hours. The precipitate is filtered, washed with cold methanol, and recrystallized from dimethyl sulfoxide (DMSO)/water to afford the title compound as off-white crystals (58% yield).
Critical Optimization Factors
| Factor | Impact on Yield |
|---|---|
| Solvent Polarity | Methanol > Ethanol |
| Temperature | 65–70°C optimal |
| Molar Ratio | 1:1.2 (aldehyde excess) |
| Reaction Time | 5–6 hours |
Spectroscopic Validation
-
¹³C NMR (DMSO-d₆): δ 158.12 (C=N), 147.61 (pyrazole-C3), 123.00 (C-Br), 107.76–142.29 (aromatic carbons).
-
ESI-MS: m/z 467.2 [M+H]⁺ (calculated 466.07).
Scalability and Industrial Considerations
Scaling this synthesis requires addressing solvent volume and purification efficiency. Pilot-scale trials (100 g batches) achieved a 52% overall yield using the following adjustments:
-
Continuous Flow Reactors: Reduced reaction time by 40% for the cyclization step.
-
Crystallization Solvent: Switch to acetone/water (1:4) improved recovery by 18%.
Comparative Analysis of Synthetic Routes
A comparative evaluation of alternative methods reveals trade-offs between yield, purity, and practicality:
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Classical Stepwise | 58% | 98% | High |
| One-Pot Cyclization | 45% | 92% | Moderate |
| Microwave-Assisted | 63% | 95% | Low |
Microwave-assisted synthesis (120°C, 30 minutes) shows promise but requires specialized equipment.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N’-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives, including N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide, have been studied for their antimicrobial properties. Research indicates that compounds with the pyrazole ring exhibit potent activity against a variety of pathogens, including bacteria and fungi. A study demonstrated that similar pyrazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess comparable efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole-based compounds is well-documented. This compound may reduce inflammation through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that related compounds can downregulate TNF-alpha and IL-6 production in macrophages, indicating a possible mechanism for its anti-inflammatory action .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of pyrazole derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines. For example, a derivative exhibited cytotoxicity against breast cancer cells (MCF-7) by activating caspase pathways . The structural features of this compound likely contribute to its ability to interact with cellular targets involved in cancer progression.
Coordination Chemistry
Pyrazole derivatives are recognized for their role as ligands in coordination chemistry. This compound can form stable complexes with transition metals, which are useful in catalysis and materials synthesis. Studies show that metal complexes derived from pyrazoles exhibit enhanced catalytic activity in various organic transformations, including oxidation and reduction reactions .
Photophysical Properties
The compound's structure allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and sensors. Pyrazole derivatives have been incorporated into polymer matrices to enhance light emission and stability under operational conditions .
Case Studies
Mechanism of Action
The mechanism of action of N’-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Observations :
- Bromination : The 5-bromo substituent in Compound A and analogues (e.g., ) enhances electrophilicity and binding affinity to biological targets, as seen in brominated thienyl derivatives .
- Hydroxy vs. Methoxy/Chloro : The 2-hydroxy group in Compound A may facilitate hydrogen bonding, whereas methoxy (E-MBPC) or chloro (E-DPPC) substituents increase lipophilicity and alter electronic profiles .
- Naphthyl vs.
Spectroscopic and Computational Analyses
Vibrational and Electronic Properties
- IR Spectroscopy : The hydrazone N-H stretch (~3200–3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) are consistent across analogues, including Compound A . Bromine substituents (e.g., in ) introduce distinct C-Br stretches near 550–600 cm⁻¹.
- DFT Studies : For E-MBPC, HOMO-LUMO gaps (4.2–4.5 eV) and MEP maps revealed nucleophilic regions near the hydrazone oxygen and electrophilic zones at the pyrazole ring . Similar trends are expected for Compound A , with the naphthyl group further lowering the HOMO-LUMO gap due to extended conjugation .
Crystallographic Data
- E-DPPC (2,4-dichloro derivative) crystallizes in the monoclinic P2₁/c space group with a dihedral angle of 8.92° between the pyrazole and benzylidene planes, indicating near-planarity .
- E-MBPC (4-methoxy derivative) exhibits intermolecular N-H⋯O hydrogen bonding, stabilizing its crystal lattice .
Biological Activity
N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the hydrazone class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide. The reaction is commonly carried out in ethanol under reflux conditions, followed by purification through recrystallization .
Chemical Structure:
The compound features several functional groups that contribute to its biological activity:
- Bromine : Enhances reactivity and biological interactions.
- Hydroxyl Group : Increases solubility and potential for hydrogen bonding.
- Naphthyl Moiety : Imparts unique electronic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| This compound | A549 | 49.85 |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through multiple pathways, including cell cycle arrest and modulation of apoptosis-related proteins .
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Studies have shown that related pyrazole compounds possess broad-spectrum activity against bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds range from 2.50 to 20 µg/mL against various strains, indicating their potential as antimicrobial agents .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. Pyrazole derivatives have been reported to stabilize human red blood cell (HRBC) membranes, with stabilization percentages ranging from 86.70% to 99.25%. This suggests that this compound may mitigate inflammation through membrane stabilization and inhibition of pro-inflammatory mediators .
Case Studies
Several case studies illustrate the compound's efficacy in biological assays:
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells, demonstrating an IC50 value of 49.85 µM, indicating significant growth inhibition.
- Antimicrobial Screening : In vitro tests against bacterial strains such as E. coli and fungal strains revealed MIC values supporting the compound's potential as an antimicrobial agent.
Q & A
Q. How does bromine substitution impact electronic properties?
- Methodological Answer :
- Electrostatic potential maps : Bromine’s electronegativity increases positive potential on adjacent carbons, enhancing electrophilic reactivity .
- Hammett constants : σₚ values for Br (−0.25) predict meta-directing effects in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
